Benazepril

描述

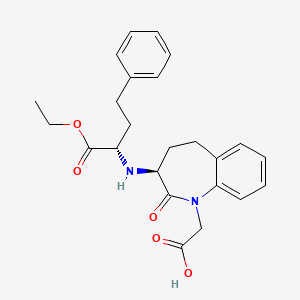

Structure

3D Structure

属性

IUPAC Name |

2-[(3S)-3-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O5/c1-2-31-24(30)20(14-12-17-8-4-3-5-9-17)25-19-15-13-18-10-6-7-11-21(18)26(23(19)29)16-22(27)28/h3-11,19-20,25H,2,12-16H2,1H3,(H,27,28)/t19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPCFTKFZXHTYIP-PMACEKPBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC2CCC3=CC=CC=C3N(C2=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@H]2CCC3=CC=CC=C3N(C2=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5022645 | |

| Record name | Benazepril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Benazepril | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014682 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

19mg/mL, 1.05e-02 g/L | |

| Record name | Benazepril | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00542 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Benazepril | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014682 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

86541-75-5 | |

| Record name | Benazepril | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86541-75-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benazepril [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086541755 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benazepril | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00542 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Benazepril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENAZEPRIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UDM7Q7QWP8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Benazepril | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7081 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Benazepril | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014682 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

148-149 °C, 148 - 149 °C | |

| Record name | Benazepril | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00542 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Benazepril | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7081 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Benazepril | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014682 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure and Chemical Properties of Benazepril Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and analytical methodologies for benazepril hydrochloride. The information is intended to support research, development, and quality control activities related to this angiotensin-converting enzyme (ACE) inhibitor.

Molecular Structure and Identification

This compound hydrochloride is the hydrochloride salt of this compound, a prodrug that is metabolized in the body to its active form, benazeprilat.[1][2] Benazeprilat is a potent inhibitor of the angiotensin-converting enzyme (ACE).[1][2]

Chemical Name: 2-[(3S)-3-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid;hydrochloride[1]

Synonyms: this compound HCl, CGS 14824A[1][3]

Stereochemistry: The molecule contains two chiral centers, leading to four possible stereoisomers. The pharmacologically active form is the (S,S)-diastereomer.

| Identifier | Value |

| CAS Number | 86541-74-4[4][5][6] |

| Molecular Formula | C24H28N2O5 • HCl[4][6] |

| Molecular Weight | 460.95 g/mol [2][4] |

| IUPAC Name | 2-[(3S)-3-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid;hydrochloride[1] |

Physicochemical Properties

This compound hydrochloride is a white to off-white crystalline powder. Its solubility and other physicochemical properties are critical for its formulation and bioavailability.

| Property | Value | Reference |

| Melting Point | 188-190°C | |

| Solubility | Highly soluble in water, ethanol, and methanol (>100 mg/mL). Soluble in DMSO (~34 mg/mL). Sparingly soluble in aqueous buffers. | [3] |

| pKa (Strongest Acidic) | 3.53 | |

| pKa (Strongest Basic) | 5.36 | |

| LogP | 3.3 | [7] |

| Appearance | White to off-white crystalline powder |

Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)

This compound hydrochloride exerts its therapeutic effect by inhibiting the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood pressure and cardiovascular function. As a prodrug, this compound is hydrolyzed by hepatic esterases to its active metabolite, benazeprilat.[8] Benazeprilat then competitively inhibits the angiotensin-converting enzyme (ACE).

ACE is responsible for the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II.[9][10] Angiotensin II causes blood vessels to constrict, leading to an increase in blood pressure. It also stimulates the adrenal cortex to release aldosterone, which promotes sodium and water retention, further elevating blood pressure.[10]

By inhibiting ACE, benazeprilat reduces the levels of angiotensin II, leading to vasodilation (widening of blood vessels) and decreased aldosterone secretion.[10] This results in a reduction in blood pressure. The inhibition of ACE also leads to an increase in bradykinin, a vasodilator, which may further contribute to the antihypertensive effect.[11]

Caption: Mechanism of action of this compound hydrochloride within the RAAS pathway.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

A validated stability-indicating HPLC method is crucial for the quality control of this compound hydrochloride in bulk and pharmaceutical dosage forms.

4.1.1. Chromatographic Conditions

| Parameter | Condition |

| Column | Zorbax SB C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Phosphate buffer and acetonitrile (65:35 v/v), pH adjusted to 7.0 |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 240 nm |

| Injection Volume | 20 µL |

| Column Temperature | 25°C |

4.1.2. Standard Solution Preparation

-

Accurately weigh about 25 mg of this compound Hydrochloride working reference standard.

-

Transfer to a 50 mL volumetric flask.

-

Add approximately 35 mL of the mobile phase and sonicate for 15 minutes.

-

Allow the solution to cool to room temperature.

-

Dilute to the mark with the mobile phase and mix well.

-

Further dilute 5 mL of this solution to 50 mL with the mobile phase to obtain the working standard solution.

4.1.3. Sample Solution Preparation (from Tablets)

-

Weigh and finely powder a minimum of 20 tablets.

-

Accurately weigh a portion of the powder equivalent to about 5 mg of this compound hydrochloride.

-

Transfer to a 100 mL volumetric flask.

-

Add approximately 70 mL of the mobile phase and sonicate for 15 minutes.

-

Allow the solution to cool to room temperature.

-

Dilute to the mark with the mobile phase and mix well.

-

Filter the solution through a 0.45 µm filter, discarding the initial portion of the filtrate.

4.1.4. System Suitability

The system is deemed suitable if the resolution between this compound hydrochloride and any related compounds is not less than 1.7, and the relative standard deviation for replicate injections is not more than 2.0%.

Caption: A typical workflow for the HPLC analysis of this compound hydrochloride.

UV-Visible Spectrophotometry

UV-Visible spectrophotometry offers a simpler and more rapid method for the quantification of this compound hydrochloride.

4.2.1. Method 1: Direct UV Spectrophotometry

-

Solvent: Methanol

-

Preparation of Standard Stock Solution: Accurately weigh 10 mg of this compound hydrochloride and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.

-

Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations ranging from 2-22 µg/mL.

-

Measurement: Measure the absorbance of the working solutions at 237 nm against a methanol blank.

-

Calibration Curve: Plot a calibration curve of absorbance versus concentration. The linearity is typically observed in the specified concentration range.

4.2.2. Method 2: Colorimetric Method with Bromocresol Green (BCG)

This method is based on the formation of a colored ion-pair complex between the drug and the dye.

-

Reagents: Bromocresol Green (BCG) solution.

-

Procedure: A specific volume of the this compound hydrochloride solution is reacted with a known concentration of BCG solution in an appropriate buffer.

-

Extraction: The resulting colored complex is extracted into an organic solvent (e.g., chloroform).

-

Measurement: The absorbance of the colored organic layer is measured at the wavelength of maximum absorption.

4.2.3. Method 3: Colorimetric Method with 3-Methyl-2-benzothiazolinone Hydrazone (MBTH)

This method involves the alkaline hydrolysis of this compound hydrochloride followed by a reaction with MBTH.

-

Hydrolysis: The sample is first hydrolyzed under alkaline conditions.

-

Reaction: The hydrolyzed product is then reacted with MBTH in the presence of an oxidizing agent.

-

Measurement: The absorbance of the resulting colored product is measured at approximately 593 nm.[4]

Synthesis and Purification

The synthesis of this compound hydrochloride can be achieved through various routes. A common method involves the condensation of 2(R)-hydroxy-4-phenyl butyric acid ethyl ester with an amino benzazepinone derivative. The resulting this compound free base is then converted to the hydrochloride salt by treatment with hydrochloric acid in a suitable solvent like ethyl acetate.

Purification is critical to obtain the desired (S,S)-diastereomer with high purity. This is often achieved through recrystallization from solvent mixtures such as 3-pentanone/methanol. The diastereomeric ratio is a key quality attribute that is monitored throughout the synthesis and purification process.

Stability

This compound hydrochloride is subject to degradation under various stress conditions, including acid and alkali hydrolysis, oxidation, and photolysis. Stability-indicating analytical methods, such as the HPLC method described, are essential to separate the intact drug from its degradation products and accurately quantify it.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, chemical properties, mechanism of action, and analytical methodologies for this compound hydrochloride. The presented data and experimental protocols are intended to be a valuable resource for professionals in the pharmaceutical sciences. Adherence to validated analytical methods is paramount to ensure the quality, safety, and efficacy of this compound hydrochloride-containing drug products.

References

- 1. Spectrophotometric determination of this compound hydrochloride and hydrochlorothiazide in binary mixture using second derivative, second derivative of the ratio spectra and chemometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Hydrochloride | C24H29ClN2O5 | CID 5362123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. longdom.org [longdom.org]

- 4. Spectrophotometric methods for the determination of this compound hydrochloride in its single and multi-component dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Simultaneous determination of this compound hydrochloride and benazeprilat in plasma by high-performance liquid chromatography/electrospray-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ajpsonline.com [ajpsonline.com]

- 7. ijpbs.net [ijpbs.net]

- 8. A validated method for the determination and purity evaluation of this compound hydrochloride in bulk and in pharmaceutical dosage forms by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sphinxsai.com [sphinxsai.com]

- 10. [PDF] Simultaneous determination of this compound hydrochloride and benazeprilat in plasma by high-performance liquid chromatography/electrospray-mass spectrometry. | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

Determining Benazepril's ACE Inhibitory Activity: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core in vitro assays used to determine the Angiotensin-Converting Enzyme (ACE) inhibitory activity of benazepril. This compound is a prodrug that is hydrolyzed in vivo to its active metabolite, benazeprilat, a potent inhibitor of ACE. Understanding the methodologies to quantify this inhibition is critical for drug discovery, development, and quality control.

Mechanism of Action: The Renin-Angiotensin System

This compound exerts its therapeutic effect by inhibiting the Angiotensin-Converting Enzyme (ACE), a key component of the Renin-Angiotensin System (RAS). ACE is responsible for converting the inactive decapeptide Angiotensin I into the potent vasoconstrictor Angiotensin II. By blocking this conversion, benazeprilat reduces the levels of Angiotensin II, leading to vasodilation and a decrease in blood pressure.

The activation of this compound and its subsequent action on the RAS pathway is a critical concept for researchers.

The Core of Antihypertensive Therapy: A Technical Guide to the Discovery and Synthesis of Benazepril and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of benazepril, a cornerstone in the treatment of hypertension. This document delves into the intricate chemical syntheses, presents detailed experimental protocols, and tabulates key quantitative data to facilitate comparative analysis. Furthermore, it explores the synthesis of novel this compound derivatives, expanding the therapeutic potential of this critical pharmacophore.

Discovery and Development

This compound, marketed under the trade name Lotensin® among others, is a potent, long-acting angiotensin-converting enzyme (ACE) inhibitor.[1] It was first disclosed by Ciba-Geigy Corp. and has become a widely prescribed medication for the management of hypertension, congestive heart failure, and chronic renal failure.[2][3] this compound is a prodrug, meaning it is administered in an inactive form and is metabolized in the body to its active form, benazeprilat.[1] This conversion primarily occurs in the liver through the cleavage of the ester group.[1] Benazeprilat is a non-sulfhydryl ACE inhibitor, a characteristic that is believed to contribute to its favorable side-effect profile.[2]

Synthetic Pathways of this compound

Several synthetic routes for this compound have been developed, each with its own advantages and challenges. The core of the synthesis involves the coupling of a substituted benzazepine moiety with an amino acid derivative.

One of the common synthetic strategies is initiated from 2,3,4,5-tetrahydro-1H-[4]benzazepin-2-one.[2] This starting material undergoes a series of reactions to introduce the necessary functional groups for the final coupling step.

A notable enantioselective synthesis of this compound hydrochloride has been reported that utilizes an asymmetric aza-Michael addition as the key step to establish the desired stereochemistry early in the synthetic sequence, thus avoiding tedious resolution processes later on.[5]

Below is a generalized workflow for a common synthetic route to this compound.

Caption: Generalized synthetic workflow for this compound.

Experimental Protocols

This section provides detailed methodologies for key reactions in the synthesis of this compound and its intermediates.

Synthesis of 3-Azido-1-(benzyloxycarbonylmethyl)-2,3,4,5-tetrahydro-1H-[4]benzazepin-2-one

-

Chlorination: 2,3,4,5-tetrahydro-1H-[4]benzazepin-2-one is reacted with phosphorus pentachloride (PCl5) in hot xylene to yield 3,3-dichloro-2,3,4,5-tetrahydro-1H-[4]benzazepin-2-one.[2]

-

Monochlorination: The dichloro intermediate is treated with sodium acetate and reduced with hydrogen gas over a palladium on carbon catalyst (H2/Pd/C) in acetic acid to give 3-chloro-2,3,4,5-tetrahydro-1H-[4]benzazepin-2-one.[2]

-

Azide Formation: The resulting monochloro compound is reacted with sodium azide (NaN3) in dimethyl sulfoxide (DMSO) to afford 3-azido-2,3,4,5-tetrahydro-1H-[4]benzazepin-2-one.[2]

-

N-Alkylation: The azido intermediate is condensed with benzyl bromoacetate using sodium hydride (NaH) in dimethylformamide (DMF) to yield 3-azido-1-(benzyloxycarbonylmethyl)-2,3,4,5-tetrahydro-1H-[4]benzazepin-2-one.[2]

Synthesis of (3S)-3-Amino-1-carboxymethyl-2,3,4,5-tetrahydro-1H-[4]benzazepin-2-one

-

Reduction of Azide: The 3-azido-1-(benzyloxycarbonylmethyl)-2,3,4,5-tetrahydro-1H-[4]benzazepin-2-one is treated with Raney Nickel in an ethanol-water mixture to reduce the azide to an amine, yielding 3-amino-1-(benzyloxycarbonylmethyl)-2,3,4,5-tetrahydro-1H-[4]benzazepin-2-one.

-

Debenzylation: The benzyl protecting group is removed by hydrogenation with H2 over Pd/C in ethanol to afford the free carboxylic acid, (3S)-3-amino-1-carboxymethyl-2,3,4,5-tetrahydro-1H-[4]benzazepin-2-one.

Reductive Amination to form this compound

(3S)-3-amino-1-carboxymethyl-2,3,4,5-tetrahydro-1H-[4]benzazepin-2-one is condensed with ethyl 2-oxo-4-phenylbutyrate via reductive amination using sodium cyanoborohydride in a methanol-acetic acid solvent system to yield this compound.

Asymmetric Aza-Michael Addition Approach

An alternative, enantioselective approach involves the aza-Michael addition of L-homophenylalanine ethyl ester to 4-(2-nitrophenyl)-4-oxo-but-2-enoic acid methyl ester.[5] This reaction sets the stereochemistry of a key intermediate, (2S,3'S)-2-(2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-ylamino)-4-phenylbutyric acid ethyl ester, which can then be converted to this compound.[5]

-

Aza-Michael Addition: A mixture of 4-(2-nitrophenyl)-4-oxo-but-2-enoic acid methyl ester and L-homophenylalanine ethyl ester is stirred in a suitable solvent (e.g., dichloromethane) at ambient temperature.[5]

-

Purification: The crude product is purified by chromatography to afford the desired diastereomer.[5]

-

Cyclization: The purified intermediate undergoes reduction of the nitro group via Pd/C catalyzed hydrogenation, followed by in situ intramolecular cyclization to give the caprolactam intermediate.[5]

-

Final Steps: The intermediate is then converted to this compound hydrochloride through established methods.[5]

Quantitative Data

The efficiency of the synthetic steps is crucial for the industrial production of this compound. The following tables summarize key quantitative data from various synthetic approaches.

| Reaction Step | Diastereomeric Ratio (SS:SR) | Yield (%) | Purity (%) | Reference |

| Reductive Amination (crude) | 70:30 | - | - | [US 4,410,520] |

| Crystallization from methyl ethyl ketone | 95:5 | - | - | [US 4,410,520] |

| Recrystallization from 3-pentanone/methanol | - | - | - | [US 4,410,520] |

| Purification with acetone/ethyl acetate | 99.1:0.9 | - | - | |

| Reflux in ethyl acetate | 99.7:0.3 | - | - | |

| Nucleophilic Substitution | 96:4 | - | - | [US 4,785,089] |

| Dynamic Kinetic Resolution | - | 63 (overall) | 99.3 | [CN110835319A] |

| Asymmetric Aza-Michael Addition | Diastereomeric Ratio (S,S:R,S) | Conversion (%) | Solvent | Reference |

| 4.20 : 1 | 96.0 | Dichloromethane | [6] | |

| 3.75 : 1 | 99.0 | Acetonitrile | [6] | |

| 2.15 : 1 | 98.0 | Ethanol | [6] | |

| 1.91 : 1 | 98.8 | Isopropanol | [6] | |

| 1.88 : 1 | 99.3 | Xylene | [6] |

Mechanism of Action: The Renin-Angiotensin-Aldosterone System

This compound exerts its antihypertensive effects by inhibiting the angiotensin-converting enzyme (ACE). ACE plays a crucial role in the renin-angiotensin-aldosterone system (RAAS), a hormonal cascade that regulates blood pressure and fluid balance.

Caption: Mechanism of action of benazeprilat on the RAAS pathway.

By inhibiting ACE, benazeprilat prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. This leads to vasodilation (widening of blood vessels) and reduced secretion of aldosterone, a hormone that promotes sodium and water retention. The net effect is a decrease in peripheral vascular resistance and a reduction in blood pressure.

This compound Derivatives

The this compound scaffold has been a subject of interest for the development of novel therapeutic agents with potentially different or enhanced pharmacological profiles.

Benazeprilat

Benazeprilat is the active metabolite of this compound and is a dicarboxylic acid. It is formed by the enzymatic hydrolysis of the ethyl ester of this compound in the liver.

Novel Triazole Derivatives

Recently, a series of novel this compound-derived triazole compounds have been synthesized and investigated for their potential anticancer properties.[4] These derivatives feature an N-substituted 1,2,3-triazole moiety attached to the N-1 position of the benzazepine ring via a methylene bridge.[4]

The synthesis of these derivatives was achieved using an ultrasound-assisted copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a "click chemistry" approach known for its high efficiency and selectivity.[4] Some of these novel compounds have demonstrated promising anti-proliferative activity against certain cancer cell lines.[4]

Conclusion

This compound remains a vital tool in the armamentarium against cardiovascular disease. The synthetic routes to this complex molecule have been refined over the years to improve efficiency and stereoselectivity. A thorough understanding of its synthesis and mechanism of action is crucial for researchers and professionals in the field of drug development. Furthermore, the exploration of novel derivatives based on the this compound scaffold, such as the recently reported triazole compounds, highlights the ongoing potential for innovation and the development of new therapeutics stemming from this important class of molecules.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. This compound Synthesis by Dr Anthony Crasto | PPTX [slideshare.net]

- 4. Synthesis of Novel this compound-Derived Trizole Compounds Assisted by Ultrasound: In Vitro and In Silico Analysis for Potential Anticancer Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Formal Synthesis of the ACE Inhibitor this compound·HCl via an Asymmetric Aza-Michael Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Benazepril's Impact on Angiotensin II and Aldosterone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacological effects of benazepril, an angiotensin-converting enzyme (ACE) inhibitor, on the key hormonal regulators of the renin-angiotensin-aldosterone system (RAAS): angiotensin II and aldosterone. This document summarizes quantitative data from clinical studies, details relevant experimental protocols, and visualizes the underlying biological and procedural frameworks.

Core Mechanism of Action: Inhibition of Angiotensin-Converting Enzyme

This compound is a prodrug that is hydrolyzed in the liver to its active metabolite, benazeprilat.[1] Benazeprilat is a potent, competitive inhibitor of ACE, the enzyme responsible for the conversion of the decapeptide angiotensin I to the octapeptide angiotensin II.[2][3] Angiotensin II is a powerful vasoconstrictor and the primary stimulus for the release of aldosterone from the adrenal cortex.[2][3]

By inhibiting ACE, this compound disrupts the RAAS cascade, leading to a significant reduction in circulating levels of angiotensin II.[4] This, in turn, results in vasodilation and a decrease in aldosterone secretion.[2][3] The reduction in aldosterone levels promotes natriuresis and a slight increase in serum potassium.

Quantitative Effects on Angiotensin II and Aldosterone

Clinical studies have consistently demonstrated this compound's ability to suppress angiotensin II and aldosterone levels, although the magnitude and duration of this effect can vary.

Effects on Angiotensin II

In a clinical trial involving patients with essential hypertension, treatment with 10 mg of this compound per day resulted in a "remarkably decreased" level of plasma angiotensin II.[4] While specific percentages of reduction in hypertensive patients are not consistently reported across all studies, the significant drop in this potent vasoconstrictor is a primary contributor to this compound's antihypertensive effect.

Effects on Aldosterone

The impact of this compound on aldosterone levels has been quantified in several studies. In patients with essential hypertension treated with 10 mg of this compound once or twice daily for six weeks, a significant decrease in urinary aldosterone excretion was observed. Another study in patients with congestive heart failure reported a 15.8% decline in aldosterone levels 24 hours after an initial dose of 2 or 5 mg of this compound.

However, the long-term suppression of aldosterone may be subject to an "escape" or "breakthrough" phenomenon. In a 24-week study of patients with mild to moderate essential hypertension, this compound (10-20 mg once daily) was found to reduce aldosterone levels only within the first two weeks of treatment.

| Study Population | This compound Dosage | Treatment Duration | Effect on Angiotensin II | Effect on Aldosterone | Citation |

| Essential Hypertension | 10 mg/day | 12 weeks | Remarkably decreased | Not specified | [4] |

| Essential Hypertension | 10 mg once or twice daily | 6 weeks | Not specified | Significant decrease in urinary excretion | |

| Mild to Moderate Essential Hypertension | 10-20 mg/day | 24 weeks | Not specified | Decreased only within the first 2 weeks | |

| Congestive Heart Failure | 2 mg or 5 mg | 24 hours | Not specified | 15.8% decrease |

Experimental Protocols

The quantification of angiotensin II and aldosterone in clinical trials typically involves the use of radioimmunoassay (RIA).

Measurement of Angiotensin II by Radioimmunoassay

A common method for the determination of plasma angiotensin II concentration involves a multi-step process:

-

Sample Collection and Preparation: Whole blood is collected in chilled tubes containing a protease inhibitor cocktail to prevent the degradation of angiotensin II. The blood is then centrifuged at a low temperature to separate the plasma, which is subsequently stored at -80°C until analysis.

-

Solid-Phase Extraction: Plasma samples are thawed and passed through a solid-phase extraction column to isolate and concentrate angiotensin II, while removing interfering substances.

-

Radioimmunoassay: The extracted angiotensin II is then quantified using a competitive RIA. In this assay, a known amount of radiolabeled angiotensin II (typically with ¹²⁵I) competes with the unlabeled angiotensin II in the sample for binding to a limited amount of anti-angiotensin II antibody.

-

Quantification: After an incubation period, the antibody-bound angiotensin II is separated from the free angiotensin II. The radioactivity of the bound fraction is measured using a gamma counter. The concentration of angiotensin II in the sample is inversely proportional to the measured radioactivity and is determined by comparison to a standard curve.

Measurement of Aldosterone by Radioimmunoassay

The protocol for measuring aldosterone by RIA is similar in principle to that of angiotensin II:

-

Sample Collection: Serum or plasma is collected from the patient. For urinary aldosterone, a 24-hour urine collection is often performed.

-

Extraction: Aldosterone is extracted from the biological matrix using an organic solvent.

-

Radioimmunoassay: The extracted aldosterone is incubated with a specific anti-aldosterone antibody and a known quantity of ¹²⁵I-labeled aldosterone.

-

Separation and Quantification: The antibody-bound and free aldosterone are separated, and the radioactivity of the bound fraction is measured. The concentration of aldosterone in the sample is then calculated from a standard curve.

Conclusion

This compound effectively reduces blood pressure by inhibiting the angiotensin-converting enzyme, leading to a significant decrease in both angiotensin II and aldosterone levels. While the reduction in angiotensin II is a direct and sustained effect, the suppression of aldosterone may be more transient, with evidence of an "aldosterone escape" phenomenon during long-term therapy. The quantification of these hormonal changes in a research setting is reliably achieved through radioimmunoassay, following specific protocols for sample collection and processing to ensure the accuracy of the results. This guide provides a foundational understanding for researchers and professionals in the field of drug development investigating the nuanced effects of ACE inhibitors on the renin-angiotensin-aldosterone system.

References

- 1. The effects of this compound, a new angiotensin-converting enzyme inhibitor, in mild to moderate essential hypertension: a multicenter study [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Hydrochloride Tablets, USP [dailymed.nlm.nih.gov]

- 3. Effects of valsartan with or without this compound on blood pressure, angiotensin II, and endoxin in patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Systemic and renal effects of a new angiotensin converting enzyme inhibitor, this compound, in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Studies on the Antihypertensive Effects of Benazepril: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial studies that established the antihypertensive effects of benazepril, a potent angiotensin-converting enzyme (ACE) inhibitor. The document details the mechanism of action, summarizes key clinical findings, and outlines the experimental protocols employed in these foundational studies.

Introduction to this compound

This compound is a prodrug that is hydrolyzed in the liver to its active metabolite, benazeprilat.[1][2] Benazeprilat is a non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension.[3][4] Its efficacy in lowering blood pressure has been demonstrated in numerous early clinical trials, both as a monotherapy and in combination with other antihypertensive agents.[3][5]

Mechanism of Action

This compound exerts its antihypertensive effect through the inhibition of the renin-angiotensin-aldosterone system (RAAS).[4][6] The RAAS plays a critical role in regulating blood pressure.

The key steps in the mechanism of action are:

-

Inhibition of ACE: Benazeprilat competitively inhibits ACE, the enzyme responsible for converting angiotensin I to angiotensin II.[1][6]

-

Reduction of Angiotensin II: This inhibition leads to decreased levels of angiotensin II, a potent vasoconstrictor.[6]

-

Vasodilation: Lower levels of angiotensin II result in the relaxation of blood vessels, leading to a decrease in total peripheral resistance and consequently, a reduction in blood pressure.[6][7]

-

Reduced Aldosterone Secretion: Angiotensin II also stimulates the adrenal cortex to release aldosterone, which promotes sodium and water retention.[6][8] By reducing angiotensin II levels, this compound indirectly decreases aldosterone secretion, leading to increased sodium and water excretion.[4][8]

The following diagram illustrates the signaling pathway of the renin-angiotensin-aldosterone system and the point of intervention by this compound.

Early Clinical Studies: Efficacy Data

Initial clinical trials established the dose-dependent antihypertensive efficacy of this compound. The following tables summarize the quantitative data from key early studies.

Table 1: Dose-Response Relationship of this compound Monotherapy in Mild to Moderate Hypertension.[9]

| Treatment Group (once daily for 4 weeks) | Number of Patients | Mean Change in Systolic Blood Pressure (mmHg) | Mean Change in Diastolic Blood Pressure (mmHg) |

| Placebo | - | - | - |

| This compound 2 mg | - | Not significantly different from placebo | Not significantly different from placebo |

| This compound 5 mg | - | Not significantly different from placebo | Not significantly different from placebo |

| This compound 10 mg | - | Not significantly different from placebo | Not significantly different from placebo |

| This compound 20 mg | - | -12.2 | -7.7 |

| Hydrochlorothiazide 25 mg | - | -13.4 | -7.5 |

A multicenter study involving 206 patients with mild to moderate hypertension.[9]

Table 2: Long-Term Efficacy of this compound in Essential Hypertension.[10]

| Time Point | Effective Rate (%) | Mean Reduction in Systolic Blood Pressure (mmHg) | Mean Reduction in Diastolic Blood Pressure (mmHg) |

| 3 months | 73.6 | - | - |

| 18 months | 84.7 | 10.8 | 6.7 |

A postmarketing surveillance study following 1,831 patients with essential hypertension for 18 months.[10]

Experimental Protocols

The foundational studies on this compound employed rigorous methodologies to assess its safety and efficacy.

Patient Population and Study Design

-

Inclusion Criteria: Early studies typically enrolled adult patients (aged 18 and older) with a diagnosis of mild to moderate essential hypertension.[9][11] In some studies, patients with congestive heart failure were also included to evaluate hemodynamic effects.[12]

-

Study Design: Many initial trials were multicenter, randomized, double-blind, placebo-controlled, parallel-group studies.[7][9] This design is considered the gold standard for minimizing bias and establishing causality.

The general workflow for these clinical trials is depicted below.

Pharmacokinetic and Pharmacodynamic Assessments

-

Pharmacokinetics: The pharmacokinetic profile of this compound and its active metabolite, benazeprilat, was investigated in various patient populations, including those with normal and impaired renal function.[13] Key parameters measured included:

-

Time to peak plasma concentration (Tmax)

-

Apparent elimination half-life (t1/2)

-

Area under the plasma concentration-time curve (AUC)[13]

-

-

Pharmacodynamics: The pharmacodynamic effects were assessed by measuring:

-

Blood Pressure: Blood pressure was typically measured at regular intervals using standardized methods to determine the antihypertensive effect.[7][13]

-

Serum ACE Activity: Inhibition of ACE activity was quantified to confirm the drug's mechanism of action.[13] Studies showed a marked suppression of serum ACE activity for 24 hours after administration.[13]

-

Plasma Renin Activity: Changes in plasma renin activity were also monitored.[14]

-

Conclusion

The initial studies on this compound provided robust evidence of its efficacy and safety as an antihypertensive agent. Through well-designed clinical trials, the dose-dependent effects on blood pressure were established, and the mechanism of action via inhibition of the renin-angiotensin-aldosterone system was confirmed. These foundational studies paved the way for the widespread clinical use of this compound in the management of hypertension and other cardiovascular conditions.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. drugs.com [drugs.com]

- 3. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in hypertension and congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

- 7. Effects of the single and repeated administration of this compound on systemic and forearm circulation and cardiac function in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 9. The effects of this compound, a new angiotensin-converting enzyme inhibitor, in mild to moderate essential hypertension: a multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [Evaluation on the effect of this compound for hypertension through postmarketing surveillance] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

- 12. A multicenter study of the safety and efficacy of this compound hydrochloride, a long-acting angiotensin-converting enzyme inhibitor, in patients with chronic congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacokinetics and pharmacodynamics of this compound in hypertensive patients with normal and impaired renal function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pharmacokinetics and pharmacodynamics of this compound hydrochloride in patients with major proteinuria - PubMed [pubmed.ncbi.nlm.nih.gov]

Benazepril's Cellular and Molecular Landscape Beyond ACE Inhibition: A Technical Guide

Introduction

Benazepril, an angiotensin-converting enzyme (ACE) inhibitor, is a cornerstone in the management of hypertension, congestive heart failure, and chronic renal failure.[1][2][3] Its primary mechanism of action involves the inhibition of ACE, which in turn reduces the production of angiotensin II, a potent vasoconstrictor, and inhibits the degradation of bradykinin, a vasodilator.[3][4][5] However, a growing body of evidence suggests that the therapeutic benefits of this compound extend beyond its effects on the renin-angiotensin-aldosterone system. This technical guide provides an in-depth exploration of the cellular and molecular targets of this compound that are independent of its ACE-inhibitory activity, offering valuable insights for researchers, scientists, and drug development professionals.

Key Cellular and Molecular Targets of this compound

Beyond its well-established role as an ACE inhibitor, this compound exerts its pleiotropic effects by modulating a variety of signaling pathways and molecular targets involved in oxidative stress, inflammation, fibrosis, and angiogenesis.

Attenuation of Oxidative Stress

This compound has been shown to possess antioxidant properties that contribute to its protective effects in various pathological conditions.[6] In a model of doxorubicin-induced cardiotoxicity, this compound pretreatment was found to counteract oxidative stress.[6][7] This was evidenced by the modulation of key antioxidant enzymes. The drug's ability to reduce intracellular reactive oxygen species (ROS) production has also been observed in a rat model of left ventricular hypertrophy.[1][2]

Modulation of Pro-inflammatory and Pro-fibrotic Pathways

This compound demonstrates significant anti-inflammatory and anti-fibrotic activities by targeting key signaling cascades.

-

NF-κB and TGF-β Signaling: In rats with left ventricular hypertrophy, this compound treatment led to the downregulation of both the NF-κB and TGF-β signaling pathways.[1][2] This was associated with a significant reduction in the protein levels of pro-inflammatory markers such as TNF-α and VCAM-1, as well as a decrease in collagen type I/III, indicating an anti-fibrotic effect.[1][2]

-

TGF-β1, ILK, and α-SMA Expression: In the context of diabetic nephropathy, this compound has been shown to inhibit the expression of transforming growth factor-β1 (TGF-β1), integrin-linked kinase (ILK), and smooth muscle α-actin (α-SMA).[8][9] These molecules are key players in the pathogenesis of renal fibrosis. This compound's inhibitory effect on these markers was observed in both the glomeruli of diabetic rats and in cultured glomerular mesangial cells exposed to high glucose.[8]

Regulation of Kinase Signaling Cascades

This compound influences several kinase signaling pathways that are crucial for cell growth, proliferation, and survival.

-

PI3K/Akt Pathway: In doxorubicin-treated cardiac myoblast cells (H9c2), this compound offered protection against apoptosis by activating the PI3K/Akt signaling pathway.[6][7] This protective effect was demonstrated by the enhanced phosphorylation of Akt, a key downstream effector of PI3K.[6]

-

MAPK/ERK Pathway: this compound has been shown to affect the p42/44 mitogen-activated protein kinase (MAPK) pathway, also known as the ERK pathway. In diabetic rats, the renoprotective effects of this compound were partly attributed to the inhibition of the angiotensin II-p42/44MAPK pathway.[10] Furthermore, in glomerular mesangial cells, this compound significantly attenuated the high glucose-induced phosphorylation of ERK.[8]

Impact on Extracellular Matrix Remodeling

This compound plays a role in regulating the turnover of the extracellular matrix (ECM), which is crucial in conditions like diabetic nephropathy.

-

MMP-2 and TIMP-2 Balance: In diabetic rats, this compound treatment was found to upregulate the expression and activity of matrix metalloproteinase-2 (MMP-2) while downregulating the expression of its endogenous inhibitor, tissue inhibitor of metalloproteinase-2 (TIMP-2).[11] This shift in the MMP-2/TIMP-2 balance helps to inhibit the excessive deposition of ECM components like type IV collagen in the glomerulus.[11]

Enhancement of Nitric Oxide Bioavailability

This compound can enhance the production of nitric oxide (NO), a key molecule in maintaining endothelial function. In rats with myocardial ischemia, treatment with this compound significantly increased the levels of nitric oxide metabolites (NOx) and cyclic guanosine monophosphate (cGMP) in the cardiac interstitial fluid.[12]

Quantitative Data Summary

The following table summarizes the quantitative effects of this compound on its various non-ACE targets as reported in the cited literature.

| Target/Pathway | Experimental Model | Key Findings | Reference |

| PI3K/Akt Signaling | Doxorubicin-treated H9c2 cells | Pretreatment with this compound significantly enhanced the phosphorylation of Akt. | [6] |

| Oxidative Stress | Doxorubicin-treated H9c2 cells | Co-treatment with this compound significantly reduced the levels of apoptosis due to DOX-mediated cellular damage. | [6][7] |

| TGF-β1, ILK, α-SMA | Glomeruli of diabetic rats | This compound treatment inhibited the increased expression of TGF-β1, ILK, and α-SMA. | [8][9] |

| ERK and Akt Phosphorylation | High glucose-treated glomerular mesangial cells | This compound significantly attenuated the high glucose-induced ERK and Akt phosphorylation. | [8] |

| NF-κB and TGF-β Signaling | Rats with left ventricular hypertrophy | This compound treatment significantly attenuated protein levels of Collagen type I/III, TGF-β, TNF-α, and VCAM-1, and reduced NF-κB and Smad activation. | [1][2] |

| p42/44MAPK Pathway | Diabetic rats | The expression of phospo-p44/42MAPK protein was decreased in the this compound-treated group compared to the untreated diabetic group. | [10] |

| MMP-2 and TIMP-2 | Diabetic rats | In the this compound-treated group, the mRNA, enzymatic activity, and protein levels of MMP-2 increased, while the expression of TIMP-2 decreased compared to the untreated diabetic group. | [11] |

| Nitric Oxide and cGMP | Rats with myocardial ischemia | This compound significantly increased NOx and cGMP levels in the cardiac interstitial fluid compared to untreated ischemic animals (P < 0.05). | [12] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows influenced by this compound.

Caption: this compound's activation of the PI3K/Akt signaling pathway.

Caption: this compound's inhibition of the pro-fibrotic TGF-β1/ILK/α-SMA pathway.

Caption: this compound's downregulation of the NF-κB inflammatory pathway.

Caption: this compound's regulation of the MMP-2/TIMP-2 balance in ECM remodeling.

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the cited studies to investigate the non-ACE mediated effects of this compound.

Cell Culture and Treatment

-

H9c2 Cell Culture: Rat embryonic cardiac myoblast cells (H9c2) were used to model doxorubicin-induced cardiotoxicity.[6] The cells were cultured in appropriate media and treated with this compound hydrochloride, doxorubicin, or a combination to assess the drug's protective effects.[6]

-

Glomerular Mesangial Cell (GMC) Culture: GMCs were cultured to study the effects of this compound in the context of diabetic nephropathy.[8] The cells were exposed to high glucose (HG) to mimic diabetic conditions, followed by treatment with this compound.[8]

Animal Models

-

Doxorubicin-Induced Cardiotoxicity Model: This in vitro model was established using H9c2 cells treated with doxorubicin.[6][7]

-

Streptozotocin (STZ)-Induced Diabetic Rat Model: Diabetes was induced in rats by intraperitoneal injection of STZ to create a model of diabetic nephropathy.[8][11] These rats were then treated with this compound for a specified duration.[8][11]

-

Left Ventricular Hypertrophy Rat Model: Left ventricular hypertrophy was induced in rats by abdominal aortic coarctation.[1][2] These animals were subsequently treated with this compound to evaluate its anti-inflammatory and anti-fibrotic effects.[1][2]

Molecular and Cellular Assays

-

Western Blot Analysis: This technique was used to determine the protein levels and phosphorylation status of key signaling molecules, including Akt, ERK, ILK, and α-SMA.[6][8]

-

Real-Time Quantitative RT-PCR: The gene expression levels of TGF-β1, ILK, α-SMA, MMP-2, and TIMP-2 were quantified using this method.[8][11]

-

Immunohistochemistry and Immunofluorescence: These staining techniques were employed to visualize and assess the protein expression of TGF-β1, ILK, α-SMA, MMP-2, TIMP-2, and type IV collagen in kidney tissues.[8][11]

-

Enzyme Activity Assays: The activities of myocardial enzymes such as lactate dehydrogenase (LDH), superoxide dismutase, catalase, and glutathione peroxidase were measured to assess cellular damage and oxidative stress.[6] Gelatin zymography was used to determine the enzymatic activity of MMP-2.[11]

-

Cell Viability and Apoptosis Assays: Cell viability was assessed using standard assays, and apoptosis was evaluated to determine the protective effects of this compound against doxorubicin-induced cell death.[6]

Conclusion

The therapeutic efficacy of this compound is not solely attributable to its ACE-inhibitory properties. This guide has elucidated a range of cellular and molecular targets beyond ACE that are modulated by this compound. These include the attenuation of oxidative stress, the downregulation of pro-inflammatory and pro-fibrotic signaling pathways such as NF-κB and TGF-β, the regulation of kinase cascades like PI3K/Akt and MAPK/ERK, the modulation of extracellular matrix turnover through the MMP-2/TIMP-2 axis, and the enhancement of nitric oxide bioavailability. A comprehensive understanding of these non-ACE mediated effects is crucial for optimizing the clinical application of this compound and for the development of novel therapeutic strategies targeting these pathways in cardiovascular and renal diseases. Further research is warranted to fully unravel the intricate molecular mechanisms underlying the pleiotropic benefits of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound inhibited the NF-κB and TGF-β networking on LV hypertrophy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. PathWhiz [smpdb.ca]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. This compound hydrochloride protects against doxorubicin cardiotoxicity by regulating the PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound hydrochloride protects against doxorubicin cardiotoxicity by regulating the PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound affects integrin-linked kinase and smooth muscle α-actin expression in diabetic rat glomerulus and cultured mesangial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound affects integrin-linked kinase and smooth muscle α-actin expression in diabetic rat glomerulus and cultured mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Renoprotective effect of this compound on diabetic nephropathy mediated by P42/44MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of this compound on renal function and kidney expression of matrix metalloproteinase-2 and tissue inhibitor of metalloproteinase-2 in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Beneficial effects of combined this compound-amlodipine on cardiac nitric oxide, cGMP, and TNF-alpha production after cardiac ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of a New Antihypertensive: Early Research on the Therapeutic Potential of Benazepril

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of the foundational research that established the therapeutic potential of benazepril, a pivotal angiotensin-converting enzyme (ACE) inhibitor. It is designed for researchers, scientists, and drug development professionals, offering a detailed exploration of the core preclinical and clinical investigations that paved the way for its widespread use in treating hypertension and other cardiovascular diseases. This document adheres to stringent data presentation and visualization standards to facilitate a deep and practical understanding of this compound's early development.

Core Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System

This compound is a prodrug that is rapidly absorbed and subsequently hydrolyzed in the liver to its active metabolite, benazeprilat.[1][2] Benazeprilat is a potent, non-sulfhydryl inhibitor of the angiotensin-converting enzyme (ACE).[2] ACE plays a crucial role in the renin-angiotensin-aldosterone system (RAAS), a hormonal cascade that regulates blood pressure and fluid balance.

ACE catalyzes the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II.[3] Angiotensin II exerts its effects by binding to AT1 receptors, leading to systemic vasoconstriction, stimulation of aldosterone secretion from the adrenal cortex, and increased sodium and water retention by the kidneys.[4] By inhibiting ACE, benazeprilat decreases the production of angiotensin II, leading to vasodilation, reduced aldosterone secretion, and a subsequent decrease in blood pressure.[4]

The inhibition of ACE also leads to an accumulation of bradykinin, a potent vasodilator that is normally degraded by ACE (also known as kininase II).[4] While the primary antihypertensive effect of this compound is attributed to the suppression of the RAAS, the potentiation of the vasodilatory effects of bradykinin may also contribute to its therapeutic efficacy.[4]

Signaling Pathway of the Renin-Angiotensin-Aldosterone System and Benazeprilat Intervention

Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of benazeprilat.

Quantitative In Vitro Data

Early in vitro studies were crucial for characterizing the inhibitory potency of benazeprilat on ACE. While specific data on human ACE from the earliest studies is limited in the public domain, studies in other species provided foundational knowledge.

| Compound | Enzyme Source | IC50 | Reference |

| Benazeprilat | Feline Plasma ACE | ~4.3 mmol/L | [1] |

Pharmacokinetic Profile

The pharmacokinetic properties of this compound and benazeprilat were extensively studied in healthy volunteers and various patient populations to establish appropriate dosing regimens.

Pharmacokinetics in Healthy Volunteers

Following oral administration, this compound is rapidly absorbed and converted to benazeprilat.

| Parameter | This compound | Benazeprilat | Reference |

| Tmax (fasting) | 0.5 - 1.0 hours | 1.0 - 2.0 hours | [4] |

| Tmax (non-fasting) | - | 2.0 - 4.0 hours | [4] |

| Half-life (t½) | ~0.6 hours | Biphasic: Initial ~2.7 h, Terminal ~22.3 h | [1] |

| Protein Binding | ~96.7% | ~95.3% | [4] |

| Elimination | Primarily metabolized | Renal and biliary excretion | [5] |

Pharmacokinetics in Special Populations

The pharmacokinetics of benazeprilat are altered in patients with renal impairment.

| Patient Population | Creatinine Clearance | Effect on Benazeprilat Pharmacokinetics | Reference |

| Mild-to-moderate renal insufficiency | >30 mL/min | Minimal change | [2] |

| Severe renal insufficiency | <30 mL/min | Reduced elimination, leading to accumulation | [2] |

| Hepatic cirrhosis | N/A | Bioavailability of benazeprilat is not affected | [2] |

Early Clinical Efficacy in Hypertension

Numerous dose-ranging and placebo-controlled studies were conducted to evaluate the antihypertensive efficacy of this compound.

Dose-Response Studies in Mild to Moderate Hypertension

| Daily Dose | Number of Patients | Mean Reduction in Seated Blood Pressure (Systolic/Diastolic mmHg) | Reference |

| 10 mg | 803 (in total across studies) | A dose-response relationship was observed from 10 to 80 mg. | [6] |

| 20 mg | 470 | 6 - 12 / 4 - 7 mmHg (trough values) | [3] |

| 20 mg | 206 | -12.2 / -7.7 mmHg | |

| 40 mg | - | Further small reductions beyond the 20 mg dose. | |

| 80 mg | - | Further small reductions beyond the 20 mg dose. |

Note: The reported blood pressure reductions are typically the difference between the active treatment and placebo groups at the end of the study period.

Experimental Protocols

The following sections detail the methodologies employed in key preclinical and clinical studies during the early research phase of this compound.

Preclinical Animal Models of Hypertension

Two-Kidney, One-Clip (2K1C) Goldblatt Hypertension Model in Rats

This model was instrumental in studying renovascular hypertension, a condition characterized by high renin levels, making it suitable for evaluating ACE inhibitors.

-

Animal Species: Male Sprague-Dawley or Wistar rats.

-

Procedure:

-

Rats are anesthetized.

-

A flank incision is made to expose the left renal artery.

-

A U-shaped silver or titanium clip with a specific internal diameter (e.g., 0.2 mm) is placed around the left renal artery to induce stenosis.[7][8] The contralateral (right) kidney is left untouched.[9]

-

The incision is closed, and the animal is allowed to recover.

-

-

Outcome Assessment:

-

Blood pressure is monitored regularly using methods like the tail-cuff method.

-

Plasma renin activity and angiotensin II levels are measured from blood samples.

-

Development of hypertension typically occurs over several weeks.[9]

-

Early Phase Clinical Trials in Essential Hypertension

Typical Study Design: Multicenter, Randomized, Double-Blind, Placebo-Controlled, Dose-Ranging Study

-

Patient Population: Adult patients with mild to moderate essential hypertension (e.g., diastolic blood pressure between 95 and 114 mmHg).

-

Inclusion Criteria (General):

-

Age 18 years or older.[10]

-

Diagnosis of essential hypertension.

-

Ability to provide informed consent.

-

-

Exclusion Criteria (General):

-

Study Protocol:

-

Washout Period: A 2-4 week single-blind placebo run-in period to establish baseline blood pressure and ensure patient compliance.

-

Randomization: Eligible patients are randomly assigned to receive a specific once-daily dose of this compound (e.g., 5 mg, 10 mg, 20 mg, 40 mg) or placebo.

-

Treatment Period: Patients are treated for a defined period (e.g., 4-8 weeks).

-

Blood Pressure Measurement: Seated blood pressure is measured at trough (24 hours post-dose) at regular intervals throughout the study.

-

Safety Monitoring: Adverse events, laboratory parameters (e.g., serum creatinine, potassium), and physical examinations are monitored.

-

Experimental Workflow for a Dose-Response Clinical Trial

Caption: A typical workflow for an early-phase dose-response clinical trial of this compound.

Conclusion

The early research on this compound meticulously characterized its mechanism of action, pharmacokinetic profile, and clinical efficacy. Through a combination of in vitro studies, preclinical animal models, and well-designed clinical trials, the therapeutic potential of this compound as a safe and effective antihypertensive agent was firmly established. This foundational work not only paved the way for the approval and widespread clinical use of this compound but also contributed significantly to the broader understanding of the role of the renin-angiotensin-aldosterone system in cardiovascular disease. The data and protocols outlined in this technical guide serve as a valuable resource for researchers and professionals in the ongoing development of novel cardiovascular therapies.

References

- 1. Pharmacokinetics of the angiotensin converting enzyme inhibitor this compound.HCl (CGS 14 824 A) in healthy volunteers after single and repeated administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The pharmacokinetics of this compound relative to other ACE inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. drugs.com [drugs.com]

- 4. pdf.hres.ca [pdf.hres.ca]

- 5. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]

- 6. Dose-response studies with this compound in mild to moderate hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2.3. Two Kidneys-One Clip (2K1C) Hypertension [bio-protocol.org]

- 8. Establishment and evaluation of a reversible two-kidney, one-clip renovascular hypertensive rat model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijpp.com [ijpp.com]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Administering Benazepril in Rodent Models of Hypertension

Audience: Researchers, scientists, and drug development professionals.

Introduction: Benazepril is a potent and widely used angiotensin-converting enzyme (ACE) inhibitor for managing hypertension and heart failure.[1][2] It functions as a prodrug, which is metabolized in the liver to its active form, benazeprilat.[2][3][4] Benazeprilat inhibits the ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS), leading to vasodilation and a reduction in blood pressure.[1][5] Rodent models of hypertension, such as the Spontaneously Hypertensive Rat (SHR), are crucial for preclinical evaluation of antihypertensive agents like this compound. These application notes provide a detailed protocol for its administration in such models.

Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)

This compound exerts its antihypertensive effects by disrupting the RAAS pathway. Under conditions of low blood pressure, the kidneys release renin, which converts angiotensinogen to angiotensin I. The angiotensin-converting enzyme (ACE) then converts the inactive angiotensin I into the potent vasoconstrictor, angiotensin II.[1] Angiotensin II elevates blood pressure by constricting blood vessels and stimulating the adrenal cortex to release aldosterone, which promotes sodium and water retention.[1][6]

This compound's active metabolite, benazeprilat, competitively inhibits ACE, thereby blocking the formation of angiotensin II.[2] This inhibition leads to several downstream effects:

-

Vasodilation: Reduced levels of angiotensin II cause blood vessels to relax, decreasing peripheral vascular resistance and lowering blood pressure.[1]

-

Reduced Aldosterone Secretion: Lower angiotensin II levels lead to decreased aldosterone secretion, which reduces sodium and water retention by the kidneys.[1][7]

-

Increased Bradykinin: ACE (also known as kininase II) is responsible for degrading bradykinin, a potent vasodilator. By inhibiting ACE, this compound increases bradykinin levels, further contributing to its blood pressure-lowering effect.[4]

Experimental Protocols

Animal Models of Hypertension

-

Spontaneously Hypertensive Rat (SHR): This is the most widely used genetic model of essential hypertension. This compound administration has been shown to cause significant antihypertensive effects in SHRs.[8][9][10]

-

Renal Hypertensive Rat (RHR): This model mimics hypertension caused by renal artery stenosis. This compound is also effective in this model.[8]

-

Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rat: This is a model of salt-sensitive, low-renin hypertension.[11][12] It is important to note that some studies have found this compound to have no clear effect on blood pressure in the DOCA/salt model, likely due to the renin-independent nature of the hypertension.[8]

Materials

-

Vehicle for suspension (e.g., 0.5% carboxymethyl cellulose or distilled water)

-

Oral gavage needles (stainless steel, curved or straight, appropriate size for the animal)

-

Syringes

-

Analytical balance

-

Blood pressure monitoring system (e.g., tail-cuff plethysmography or telemetry)

This compound Preparation and Administration

a. Preparation of Dosing Solution:

-

Weigh the required amount of this compound hydrochloride powder using an analytical balance.

-

Prepare a suspension in a suitable vehicle. For example, to prepare a 1 mg/mL solution for a 10 mg/kg dose in a 300g rat (requiring 3 mg), suspend 10 mg of this compound in 10 mL of the vehicle.

-

Vortex the suspension thoroughly before each use to ensure homogeneity. An oral suspension can also be prepared by crushing commercially available tablets.[13]

b. Dosing and Administration Route:

-

Route: Oral (per os, p.o.), administered via gavage. This is the standard route for mimicking clinical use.[8][10]

-

Dosage: Effective doses in hypertensive rats typically range from 0.3 mg/kg to 10 mg/kg per day.[8] Studies have demonstrated dose-dependent effects, with 3 and 10 mg/kg/day significantly reducing blood pressure and cardiac hypertrophy in SHRs.[10] A dose of 10 mg/kg/day has been used for longer-term studies investigating renal injury.[9]

-

Duration: Treatment duration can vary from a single dose to assess acute effects, to several weeks (e.g., 4 to 16 weeks) for chronic studies on cardiac remodeling and renal protection.[8][10][14]

Experimental Workflow

-

Acclimatization: House animals in a controlled environment (temperature, light-dark cycle) for at least one week before the experiment.[11]

-

Baseline Measurement: Measure and record baseline systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate for all animals. Telemetry is the gold standard, but tail-cuff methods are widely used.

-

Group Allocation: Randomly divide animals into a control group (receiving vehicle only) and one or more treatment groups (receiving different doses of this compound).

-

Treatment Period: Administer the vehicle or this compound solution orally once daily for the planned duration of the study (e.g., 12 weeks).[9][10]

-

Monitoring: Monitor blood pressure periodically (e.g., weekly). Also, monitor body weight and general health status.

-

Terminal Procedures: At the end of the study, perform final blood pressure measurements. Anesthetize the animals to collect blood samples (for measuring plasma ACE activity, renin, aldosterone) and tissues (heart, kidneys) for histological analysis or weight measurement (e.g., left ventricular weight).[10]

-

Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to compare the effects of this compound treatment against the control group.

Data Presentation

Table 1: Summary of this compound Administration Protocols in Hypertensive Rat Models

| Rodent Model | Dosage | Route | Frequency & Duration | Key Findings | Reference |

| Spontaneously Hypertensive Rat (SHR) | 0.3 - 10 mg/kg | p.o. | Single or repeated | Significant antihypertensive effects. | [8] |

| Renal Hypertensive Rat | 0.3 - 10 mg/kg | p.o. | Single or repeated | Significant antihypertensive effects. | [8] |

| Spontaneously Hypertensive Rat (SHR) | 10 mg/kg/day | p.o. | Once daily for 12 weeks | Reduced SBP, alleviated renal lesions, suppressed AGE/RAGE accumulation. | [9] |

| Spontaneously Hypertensive Rat (SHR) | 3 and 10 mg/kg/day | p.o. | Once daily for 12 weeks | Dose-dependent reduction in blood pressure and cardiac hypertrophy. | [10] |

| Rat Model of Left Ventricular Hypertrophy | 1 mg/kg/day | Gavage | Once daily for 4 weeks | Reduced LV hypertrophy, dilatation, and fibrosis. | [14] |

Table 2: Pharmacokinetic Parameters

| Parameter | This compound | Benazeprilat (Active Metabolite) | Notes | Reference |

| Peak Plasma Concentration (Post-oral dose) | Reached within 0.5-1.0 hours | Reached within 1-3 hours | This compound is rapidly converted to benazeprilat. | [15][16] |

| Metabolism | Almost completely metabolized in the liver to benazeprilat. | - | This compound is a prodrug. | [3][5] |

| Protein Binding | ~96.7% | ~95.3% | Highly protein-bound. | [5] |

| Elimination | Predominantly renal excretion of metabolites. | Dual excretion via bile and urine. | The dual excretion may be advantageous in animals with renal insufficiency. | [3][5][16] |

| Effective Half-life (after repeated dosing) | - | 10-11 hours | Allows for once-daily dosing. | [5][17] |

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. This compound hydrochloride – Rat Guide [ratguide.com]

- 4. PathWhiz [smpdb.ca]

- 5. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 7. Lotensin Hct (this compound HCl and HCTZ): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 8. Antihypertensive action of the novel angiotensin converting enzyme inhibitor this compound hydrochloride in hypertensive rat models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound, an angiotensin-converting enzyme inhibitor, alleviates renal injury in spontaneously hypertensive rats by inhibiting advanced glycation end-product-mediated pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of this compound hydrochloride on cardiac hypertrophy in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. omicsonline.org [omicsonline.org]

- 12. DOCA-Salt Hypertension: an Update - PMC [pmc.ncbi.nlm.nih.gov]

- 13. reference.medscape.com [reference.medscape.com]

- 14. This compound inhibited the NF-κB and TGF-β networking on LV hypertrophy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. accessdata.fda.gov [accessdata.fda.gov]

- 16. Angiotensin-converting Enzyme Inhibitors for Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 17. drugs.com [drugs.com]

Application Notes and Protocols for the Quantification of Benazepril in Plasma Samples by HPLC

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the quantification of benazepril in plasma samples using High-Performance Liquid Chromatography (HPLC) with either UV or Mass Spectrometry (MS) detection. The protocols are designed to be practical and reproducible for research, bioequivalence studies, and pharmacokinetic analysis.

Introduction

This compound is a prodrug that is hydrolyzed in the body to its active metabolite, benazeprilat. Benazeprilat is a potent inhibitor of the angiotensin-converting enzyme (ACE), which plays a crucial role in the renin-angiotensin-aldosterone system (RAAS).[1][2][3][4][5] By inhibiting ACE, benazeprilat prevents the conversion of angiotensin I to the powerful vasoconstrictor angiotensin II, leading to vasodilation and a reduction in blood pressure.[1][2][3][4][5] Accurate quantification of this compound and its active metabolite in plasma is essential for pharmacokinetic studies, therapeutic drug monitoring, and establishing bioequivalence of generic formulations.

Mechanism of Action: The Renin-Angiotensin-Aldosterone System